molecular formula C12H14N2O B8761767 (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol CAS No. 62229-99-6

(5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol

Cat. No. B8761767
Key on ui cas rn: 62229-99-6
M. Wt: 202.25 g/mol
InChI Key: WWXRDEDHUNFFFG-UHFFFAOYSA-N
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Patent
US05142052

Procedure details

One mole of 4-hydroxymethyl-2-(4-methylpheny)-5-methyl-1H-imidazole (202 g) was dissolved in 2 liters of 95% ethanol, then 252 g (1 mole) of N-(diphenylmethyl)piperazine was added portionwise. This was followed by the addition of 1 liter of water, 60 g (1.5 mole) of sodium hydroxide (as 12N solution) and 8.7 g (0.1 mole) of lithium bromide. The reaction medium was refluxed for 5 hours, allowed to cool to room temperature, and was stirred overnight. The precipitate that formed was filtered and purified by reslurrying from 1.2 liters of an ethanol-water mixture (60/40) to produce the 383.6 g of the title compound (0.88 mole, 88% yield), having a melting point of 238° C.
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
8.7 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[NH:6][C:7]=1[CH3:8].[C:16]1([CH:22]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[N:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-].[Na+].[Br-].[Li+]>C(O)C.O>[C:29]1([CH:22]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:23]2[CH2:24][CH2:25][N:26]([CH2:2][C:3]3[N:4]=[C:5]([C:9]4[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=4)[NH:6][C:7]=3[CH3:8])[CH2:27][CH2:28]2)[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
202 g
Type
reactant
Smiles
OCC=1N=C(NC1C)C1=CC=C(C=C1)C
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
252 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CCNCC1)C1=CC=CC=C1
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.7 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CCN(CC1)CC=1N=C(NC1C)C1=CC=C(C=C1)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.88 mol
AMOUNT: MASS 383.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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